(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide
Description
“(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide” is a synthetic enamide derivative featuring dual thiophene substituents. The compound’s structure includes a cyclopentyl group substituted at the 1-position with a thiophen-2-yl moiety, while the prop-2-enamide chain bears a thiophen-3-yl group at the 3-position.
Properties
IUPAC Name |
(E)-3-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c18-15(6-5-13-7-11-19-12-13)17-16(8-1-2-9-16)14-4-3-10-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKSUYQZDSCCE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting cyclopentanone with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride.
Amidation Reaction: The cyclopentyl intermediate is then subjected to an amidation reaction with thiophene-3-carboxylic acid to form the desired product. This reaction is typically carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
a) Cyano-Substituted Enamide Derivatives
Compounds such as (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) and (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) () feature cyano groups at the 2-position of the enamide chain and naphthalene substituents at the 3-position. In contrast, the target compound lacks cyano groups, which may reduce polarity and alter binding affinities in biological systems .
b) Aromatic Substituent Diversity
- Thiophene vs. Naphthalene/Benzodioxol: The target compound’s dual thiophene moieties differ from derivatives like (2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (37a), which incorporates a benzodioxol group. Benzodioxol substituents are associated with improved metabolic stability and enhanced π-π interactions, whereas thiophene rings may offer better solubility due to reduced steric hindrance .
- Furan Analogues: The compound (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide () replaces one thiophene with a furan ring.
c) Amide Nitrogen Substituents
The cyclopentyl group in the target compound contrasts with simpler amines in analogues like (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (), an impurity with a linear methylamino propyl chain.
Stability and Impurity Profiles
The impurity (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide () highlights the importance of amine substituent selection. Linear alkylamines are prone to oxidation and metabolic degradation, whereas the target compound’s cyclopentyl group may enhance stability by reducing conformational flexibility .
Biological Activity
(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide, also known by its CAS number 2034894-91-0, is a synthetic compound characterized by a complex structure that includes thiophene rings and a cyclopentyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NOS2, with a molecular weight of 303.4423 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NOS2 |
| Molecular Weight | 303.4423 g/mol |
| CAS Number | 2034894-91-0 |
| SMILES Notation | O=C(NC1(CCCC1)c1cccs1)/C=C/c1cccs1 |
Antimicrobial Activity
Research indicates that compounds with thiophene structures often exhibit significant antimicrobial properties. In a study examining various thiophene derivatives, this compound demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer effects. In vitro studies show that it can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Additionally, it appears to inhibit the proliferation of cancer cells by disrupting cell cycle progression.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Study 2: Anticancer Activity
A recent study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound at concentrations of 10 µM and 20 µM resulted in a dose-dependent reduction in cell viability, with a reduction of approximately 50% observed at the higher concentration after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : Activation of caspases suggests involvement in apoptosis pathways.
- Cell Cycle Disruption : Evidence indicates interference with cell cycle regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
